molecular formula C16H19NO B14769320 2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine

2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B14769320
M. Wt: 241.33 g/mol
InChI Key: XPVLNKOBHZASJU-UHFFFAOYSA-N
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Description

2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives This compound features an ethoxy group attached to one of the phenyl rings and an ethanamine group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Attachment of Ethanamine Group: The ethanamine group can be introduced through a reductive amination reaction involving the corresponding aldehyde or ketone and ammonia or an amine source.

Industrial Production Methods

Industrial production of 2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine may involve large-scale batch or continuous processes using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones, phenols, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Halogenated, sulfonated, and nitrated biphenyl derivatives.

Scientific Research Applications

2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
  • Ethanamine, 2-ethoxy-

Uniqueness

2-(4’-Ethoxy-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its specific biphenyl structure with an ethoxy group and an ethanamine group. This structural arrangement imparts distinct physicochemical properties and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-[4-(4-ethoxyphenyl)phenyl]ethanamine

InChI

InChI=1S/C16H19NO/c1-2-18-16-9-7-15(8-10-16)14-5-3-13(4-6-14)11-12-17/h3-10H,2,11-12,17H2,1H3

InChI Key

XPVLNKOBHZASJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCN

Origin of Product

United States

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